Silicon 2,3-naphthalocyanine dihydroxide
Description
Silicon 2,3-naphthalocyanine dihydroxide (chemical formula: C₄₈H₂₆N₈O₂Si; molecular weight: 774.86 g/mol) is a synthetic naphthalocyanine derivative with a silicon core and two hydroxyl (-OH) axial ligands . It exhibits strong near-infrared (NIR) absorption (λmax: 785 nm) and is primarily investigated for photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation . The hydroxyl groups enhance hydrophilicity, improving solubility in aqueous environments and biocompatibility for biomedical applications . Its synthesis involves substituting the bis(hydroxy) precursor with chlorosilane ligands, yielding derivatives with tunable photophysical properties .
Properties
CAS No. |
92396-90-2 |
|---|---|
Molecular Formula |
C48H80N8O2Si |
Molecular Weight |
829.3 g/mol |
IUPAC Name |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
InChI Key |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
Canonical SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The cyclotetramerization is conducted under high-temperature conditions (>200°C) in solvents such as quinoline or 1-chloronaphthalene. These solvents act as Lewis bases, facilitating the deprotonation of intermediates and stabilizing reactive species. Silicon tetrachloride serves as both a templating agent and a silicon source, directing the four naphthalonitrile units into a planar arrangement. The reaction typically proceeds over 24–48 hours under inert atmospheres to prevent oxidation byproducts.
Mechanistic Insights
The mechanism involves stepwise nucleophilic attacks by the nitrile groups on the silicon center, followed by cyclization. Density functional theory (DFT) studies suggest that the reaction proceeds via a [2+2] intermediate, which reorganizes into the final macrocycle through a series of intramolecular condensations. The use of silicon tetrachloride ensures a tetrahedral geometry around the silicon atom, promoting the formation of a single isomer with axial hydroxyl groups post-hydrolysis.
Hydrolysis to Dihydroxide Form
After cyclotetramerization, the silicon naphthalocyanine intermediate undergoes hydrolysis to replace axial chloride ligands with hydroxyl groups.
Hydrolysis Reagents and Conditions
The hydrolysis is performed using aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically conducted at 60–80°C for 6–12 hours, yielding the dihydroxide derivative with >80% purity. Excess base ensures complete displacement of chloride ions, as evidenced by the disappearance of Si–Cl infrared (IR) absorption bands at 550 cm⁻¹.
Purification and Characterization
Crude products are purified via column chromatography using silica gel and dichloromethane/methanol eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of hydroxyl protons at δ 5.2–5.5 ppm (¹H) and δ 70–75 ppm (²⁹Si). High-resolution mass spectrometry (HRMS) validates the molecular formula C₄₈H₂₆N₈O₂Si, with a molecular ion peak at m/z 774.86.
Post-Synthesis Modifications and Functionalization
This compound can be further functionalized to enhance solubility or tailor optical properties.
Axial Substitution with Chlorosilanes
The axial hydroxyl groups undergo nucleophilic substitution with chlorosilanes (R₃SiCl) to form silicon naphthalocyanines with tailored substituents. For example, reaction with tert-butyldimethylchlorosilane in toluene produces a lipophilic derivative, improving compatibility with organic solvents.
Peripheral Functionalization
Peripheral alkoxy or thiol groups can be introduced via Ullmann coupling or Michael addition reactions. For instance, methoxyethoxy groups enhance aqueous solubility, as demonstrated by a 10-fold increase in solubility upon substituting hydroxyl groups with methoxyethoxy chains.
Industrial-Scale Synthesis Considerations
While laboratory-scale syntheses prioritize purity, industrial production focuses on cost efficiency and scalability.
Continuous Flow Reactors
Recent advancements employ continuous flow reactors to optimize heat transfer and reduce reaction times. A study reported a 30% increase in yield when using microfluidic channels compared to batch reactors.
Automated Purification Systems
Industrial processes integrate automated flash chromatography systems to handle multi-kilogram batches, reducing purification time from 48 hours to 6 hours.
Comparative Analysis of Synthesis Methodologies
Table 1 summarizes key parameters for different synthesis routes:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Temperature | 200–220°C | 180–200°C |
| Solvent | Quinoline | 1-Chloronaphthalene |
| Yield | 60–70% | 75–85% |
| Purification Method | Column Chromatography | Continuous Extraction |
| Typical Batch Size | 1–10 g | 1–10 kg |
Chemical Reactions Analysis
Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Photodynamic Therapy
Silicon 2,3-naphthalocyanine dihydroxide is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Mechanism of Action : Upon exposure to NIR light, this compound generates ROS that damage cellular components, leading to cell death. This property has been exploited in several studies:
- In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines when activated by NIR light .
- In vivo studies showed that encapsulating this compound in polyethylene glycol phospholipid nanoparticles enhanced tumor regression in animal models with minimal systemic toxicity .
Diagnostic Imaging
Due to its unique optical properties, this compound is being explored for use in diagnostic imaging techniques. Its ability to absorb light in the far-red region allows for better tissue penetration and lower background fluorescence compared to traditional imaging agents.
Nanotechnology
The compound's compatibility with various biological molecules has led to its application in nanotechnology. Studies have suggested that this compound can be used to create nanoparticles that serve dual purposes—acting as both imaging agents and therapeutic agents in cancer treatment .
Case Studies
- In Vitro Efficacy :
- In Vivo Tumor Regression :
Mechanism of Action
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Silicon 2,3-naphthalocyanine dihydroxide belongs to a broader class of phthalocyanines (Pcs) and naphthalocyanines (Ncs) with varying axial ligands and metal cores. Key structural analogs include:
*Estimated based on molecular formulas.
Photodynamic Efficacy
- This compound demonstrates superior PDT performance compared to chlorinated analogs (e.g., [Cl₂SiNc]) due to reduced aggregation and enhanced tissue penetration from hydroxyl groups . In melanoma studies, [(OH)₂SiNc] achieved 80% tumor cell death at 10 µM under NIR irradiation, outperforming [Cl₂SiNc] (50% efficacy) .
- Phthalocyanines vs. Naphthalocyanines : Naphthalocyanines like [(OH)₂SiNc] absorb at longer wavelengths (785 nm vs. 670–700 nm for Pcs), enabling deeper tissue penetration for PDT .
Solubility and Stability
- Hydroxyl ligands in [(OH)₂SiNc] confer stability in physiological buffers, whereas chlorinated analogs ([Cl₂SiNc]) require organic solvents for dispersion .
- Lipophilic derivatives like bis(trihexylsiloxy)silicon 2,3-naphthalocyanine exhibit prolonged stability in non-polar environments, making them suitable for industrial markers .
Key Research Findings
- PDT Performance: [(OH)₂SiNc] loaded into ROS-sensitive nanocarriers achieved 95% drug release in oral squamous cell carcinoma models, synergizing with endogenous ROS for enhanced cytotoxicity .
- Comparative Stability : Chlorinated naphthalocyanines ([Cl₂SiNc]) exhibit faster photobleaching than hydroxylated analogs, limiting clinical utility .
Biological Activity
Silicon 2,3-naphthalocyanine dihydroxide (SiNc(OH)₂) is a silicon-containing compound belonging to the naphthalocyanine family, which is recognized for its unique optical and electronic properties. This compound has garnered significant attention in the field of photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation, making it a promising candidate for targeted cancer treatments.
The chemical formula of this compound is C₁₈H₁₉N₂O₄Si. It can be synthesized through various methods, including the use of chlorosilanes and subsequent hydrolysis. The synthesis typically involves the reaction of silicon chlorides with naphthalene derivatives, followed by purification processes such as chromatography to yield a high-purity product .
Key Characteristics:
- Absorption Spectrum : SiNc(OH)₂ exhibits strong absorption in the near-infrared (NIR) region, specifically around 780 nm, which is advantageous for deep tissue penetration during phototherapy .
- Photostability : The compound demonstrates relative photostability, essential for maintaining efficacy during therapeutic applications .
This compound functions primarily as a photosensitizer in PDT. Upon NIR light activation, it generates singlet oxygen (), a highly reactive species that induces apoptosis in cancer cells. This mechanism is particularly effective against various tumor types, as evidenced by numerous studies.
Case Studies
- In Vitro Studies : Research has shown that SiNc(OH)₂ can effectively induce apoptosis in V-79 Chinese hamster lung fibroblast cells when activated with NIR light. The compound demonstrated limited dark toxicity but significant phototoxicity under light exposure .
- In Vivo Studies : In animal models, specifically Balb/c mice bearing EMT-6 tumors, administration of SiNc(OH)₂ followed by NIR irradiation resulted in tumor regression in over 50% of subjects. Notably, one study reported a complete response in 80% of treated mice without significant systemic toxicity at doses up to 10 μmol/kg .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Absorption Max (nm) | Efficacy in PDT | Notable Features |
|---|---|---|---|
| This compound | 780 | High | Strong NIR absorption; low dark toxicity |
| Zinc 2,3-naphthalocyanine | 670 | Moderate | Different solubility and stability |
| Aluminum phthalocyanine | 700 | High | Commonly used in clinical PDT |
| Copper phthalocyanine | 600 | Moderate | Strong light absorption characteristics |
Applications and Future Directions
This compound's compatibility with various biological molecules suggests potential for synergistic effects when combined with conventional chemotherapeutics or other phototherapeutic agents. Research indicates that its incorporation into nanocarriers can enhance cellular uptake and improve treatment efficacy while minimizing systemic toxicity .
Potential Applications:
- Cancer Therapy : As a photosensitizer in PDT for various cancers.
- Nanotechnology : Development of hybrid nanocarriers for targeted drug delivery.
- Imaging : Utilization in NIR imaging techniques for cancer detection.
Q & A
Q. What are the established synthetic routes for Silicon 2,3-naphthalocyanine dihydroxide, and how can purity be optimized during synthesis?
this compound is synthesized via nucleophilic substitution reactions. A common method involves refluxing silicon naphthalocyanine precursors (e.g., silicon octa(butoxy)-2,3-naphthalocyanine dihydroxide) with silanol-terminated ligands under argon, followed by purification using column chromatography on silica gel with gradient elution (e.g., hexane:dichloromethane mixtures) . Purity optimization requires strict control of reaction conditions (e.g., temperature, solvent ratios) and post-synthetic precipitation in methanol to remove unreacted precursors. NMR spectroscopy (e.g., H NMR in CDCl) is critical for verifying structural integrity, with characteristic peaks for aromatic protons (δ=9.00–7.91 ppm) and alkyl chains (δ=5.19–0.15 ppm) .
Q. What spectroscopic and structural characterization techniques are most effective for this compound?
Key techniques include:
- UV-Vis Spectroscopy : Absorption maxima at ~785 nm (λ) due to the naphthalocyanine core’s π-π* transitions .
- NMR Spectroscopy : H NMR resolves axial and peripheral substituents (e.g., butoxy chains at δ=5.22 ppm; methyl groups at δ=-2.21 ppm) .
- Mass Spectrometry : Fast atom bombardment (FAB-MS) confirms molecular weight (e.g., MW 774.86) and substitution patterns .
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 774.86 g/mol | |
| λ | 785 nm (in solvent) | |
| NMR Shifts (CDCl) | δ=9.02–7.94 ppm (aromatic protons) |
Advanced Research Questions
Q. How do axial substitutions (e.g., siloxy ligands) influence photodynamic activity and cellular uptake of Silicon 2,3-naphthalocyanine derivatives?
Axial substitutions (e.g., trihexylsiloxy, mercaptopropyl-dimethylsiloxide) modulate solubility, aggregation, and photophysical properties. For example, bulky trihexylsiloxy groups reduce aggregation, enhancing singlet oxygen (O) quantum yield . However, excessive hydrophobicity from long alkyl chains can limit cellular uptake, as observed in derivatives with octadecylsiloxy groups showing lower intracellular retention compared to butoxy-substituted analogs . Advanced studies should compare extinction coefficients, fluorescence quenching, and in vitro PDT efficacy (e.g., using SCC-7 or CAL-27 cell lines) under controlled irradiation .
Q. What experimental design considerations address contradictions in photodynamic efficacy data across studies?
Discrepancies in reported PDT efficacy often arise from variations in:
- Light Source Parameters : Wavelength matching to λ (e.g., 785 nm for deep-tissue penetration) .
- Cellular Models : Use of ROS-sensitive carriers (e.g., chlorin e6 co-delivery) to amplify efficacy in resistant lines like KB cells .
- Aggregation Control : Aggregated naphthalocyanines exhibit reduced O generation; thus, solvent systems (e.g., DMSO/PBS mixtures) must minimize self-assembly .
Methodological consistency in irradiance (mW/cm), drug incubation time, and ROS quantification (e.g., SOSG assays) is critical for cross-study comparability .
Q. How can researchers optimize Silicon 2,3-naphthalocyanine derivatives for targeted drug delivery systems?
Functionalization strategies include:
- Covalent Conjugation : Attaching N-succinimidyl esters to axial silanol groups enables covalent linkage to antibodies or peptides (e.g., for tumor-targeted delivery) .
- Encapsulation in Nanocarriers : Use of copper sulfide (CuS) nanoparticles or ROS-sensitive polymers to achieve light-triggered release .
- Hybrid Materials : Integration with titanium dioxide (TiO) via silaffin-mediated biomineralization enhances stability for theranostic applications .
Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?
Critical challenges include:
- Purification Complexity : Gradient column chromatography is effective for lab-scale purification but impractical for large batches. Alternatives like size-exclusion chromatography (SEC) or dialysis require validation .
- Ligand Batch Variability : Inconsistent purity of silanol precursors (e.g., methoxy-dimethylsilylpropanethiol) impacts substitution efficiency. Quality control via GC-MS or HPLC is recommended .
- Stability of Intermediates : Silicon naphthalocyanine dihydroxide is hygroscopic; anhydrous conditions and inert atmosphere (argon) are essential during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
